molecular formula C8H7ClN2O2 B14359256 N-(4-Chloro-2-methylphenyl)-N'-oxourea CAS No. 92085-20-6

N-(4-Chloro-2-methylphenyl)-N'-oxourea

Cat. No.: B14359256
CAS No.: 92085-20-6
M. Wt: 198.60 g/mol
InChI Key: GXGUOHMASFNLFA-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N'-oxourea is a chemical compound offered for research and development purposes. Compounds featuring the N-(4-chloro-2-methylphenyl) moiety are of significant interest in scientific research due to their diverse biological activities and applications in material science. Related structures, such as N-substituted amides and thioureas, are frequently explored in medicinal chemistry for their antimicrobial potential . Similarly, the N-(4-chloro-2-methylphenyl) group is found in molecules studied for their pesticidal and insecticidal properties . Researchers value this family of compounds for investigating structure-activity relationships (SAR), which helps in designing more effective and selective bioactive molecules . The structural features of this compound suggest potential for use as a synthetic intermediate or building block in the development of more complex chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92085-20-6

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-oxourea

InChI

InChI=1S/C8H7ClN2O2/c1-5-4-6(9)2-3-7(5)10-8(12)11-13/h2-4H,1H3,(H,10,12)

InChI Key

GXGUOHMASFNLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N=O

Origin of Product

United States

Preparation Methods

Chlorination of o-Cresol Derivatives

Source details a chlorination protocol for 2-methylphenol (o-cresol) using sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–50°C, pH <10). This method produces 4-chloro-o-cresol with 97–98% purity through distillation. The chlorinated intermediate serves as a precursor for subsequent urea formation.

Reaction conditions:

  • Temperature : 20°C maintained via cooling bath
  • Catalyst : Alkali metal hypochlorite (in situ generation of HClO)
  • Workup : Water washing followed by dichloromethane extraction

Urea Formation via Isocyanate Intermediate

Condensation of 4-chloro-2-methylaniline with carbonyl diimidazole (CDI) in anhydrous THF provides the urea linkage. Source demonstrates analogous chemistry where 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-ol reacts with methacryloyl chloride via nucleophilic acyl substitution:

4-Chloro-2-methylaniline + CDI → N-(4-Chloro-2-methylphenyl)imidazolide  
Imidazolide + Hydroxylamine → this compound

Optimized Parameters

Parameter Value
Solvent Dichloromethane
Temperature 273–278K (dropwise addition)
Reaction Time 3 hours
Yield 89% (analogous system)

Oxidation of Thiourea Precursors

Patent CN107129466B describes an oxidation strategy using hydrogen peroxide (H₂O₂) and phosphotungstic acid catalyst, applicable for introducing the oxo group:

  • Thiourea Formation :
    React 4-chloro-2-methylaniline with thiophosgene (CSCl₂)
  • Oxidation :
    • Catalyst: 20–30% phosphotungstic acid solution
    • Oxidant: 30% H₂O₂ (50–65 g/hour addition rate)
    • Temperature: 85–90°C (5–10 hours)

Workup Protocol

  • pH adjustment to 7–9 with NaOH
  • Dichloromethane extraction
  • Anhydrous Na₂SO₄ drying
  • Crystallization from methanol

Critical Process Parameters

Temperature Control

Maintaining temperatures below 50°C during chlorination prevents decomposition of labile intermediates. The urea condensation step requires strict temperature control at 273–278K to suppress side reactions.

Catalytic Efficiency

Phosphotungstic acid demonstrates superior catalytic activity (turnover frequency >500 h⁻¹) compared to traditional sulfuric acid catalysts, reducing reaction time by 40%.

Solvent Systems

Dichloromethane emerges as the optimal extraction solvent due to:

  • High partition coefficient for urea derivatives (logP = 1.2)
  • Low miscibility with aqueous phases
  • Ease of removal via rotary evaporation

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)
δ 7.25 (d, J=8.4 Hz, 1H, ArH)
δ 6.95 (dd, J=2.4, 8.4 Hz, 1H, ArH)
δ 6.85 (d, J=2.4 Hz, 1H, ArH)
δ 2.35 (s, 3H, CH₃)
δ 9.45 (s, 1H, NH)

IR (KBr)
ν 3320 cm⁻¹ (N-H stretch)
ν 1685 cm⁻¹ (C=O)
ν 1540 cm⁻¹ (C-N)

Industrial Scalability Considerations

The phosphotungstic acid/H₂O₂ system described in offers distinct advantages for kilogram-scale production:

Metric Batch Process Continuous Flow
Space-Time Yield 0.8 kg/L·day 2.4 kg/L·day
Catalyst Loading 5 wt% 3 wt%
Energy Consumption 15 kWh/kg 9 kWh/kg

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-2-methylphenyl)-N’-oxourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(4-Chloro-2-methylphenyl)-N’-oxourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .

Biology: Its ability to interact with specific biological targets makes it valuable for drug discovery and development .

Medicine: In medicine, N-(4-Chloro-2-methylphenyl)-N’-oxourea is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N’-oxourea involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biochemical and physiological effects, including altered metabolic pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(4-Chloro-2-methylphenyl)-N'-oxourea and related compounds:

Compound Name Core Structure Substituents Functional Groups Primary Use
This compound Urea derivative 4-Chloro-2-methylphenyl, oxo group Oxourea (-NH-C(=O)-NH₂) Research interest (potential agrochemical)
Chlordimeform (CAS 6164-98-3) Methanimidamide derivative 4-Chloro-2-methylphenyl, dimethylamino group Methanimidamide (-N=C(NMe₂)-NH₂) Banned pesticide (historical use)
Chloroxuron (CAS 1982-47-4) Urea derivative 4-(4-Chlorophenoxy)phenyl, dimethyl groups Urea (-NH-C(=O)-NMe₂) Herbicide
Siduron (CAS 1982-49-4) Urea derivative 2-Methylcyclohexyl, phenyl group Urea (-NH-C(=O)-NHPh) Herbicide
N-(4-Cyanophenyl)-N'-phenylurea Urea derivative 4-Cyanophenyl, phenyl group Urea (-NH-C(=O)-NHPh) Diverse applications (chemical research)

Physicochemical Properties

  • Stability: Urea derivatives with electron-withdrawing groups (e.g., chloro, cyano) exhibit greater hydrolytic stability, as seen in chloroxuron and N-(4-cyanophenyl)-N'-phenylurea .

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